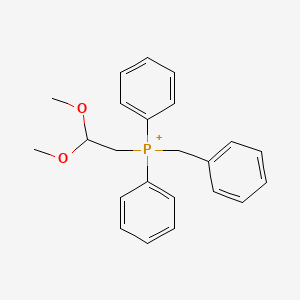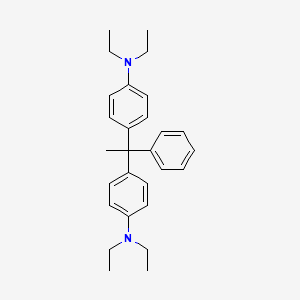![molecular formula C6H9ClN4 B14703861 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine CAS No. 25717-85-5](/img/structure/B14703861.png)
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine is a chemical compound known for its unique structure and properties. It is a derivative of tetrazole and azepine, and it has been studied for various applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a tetrazole ring and an azepine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its biological activity and potential therapeutic applications.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to affect the central nervous system by interacting with neurotransmitter receptors, leading to changes in neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Pentylenetetrazole: A tetrazole derivative known for its convulsant properties.
Tetrazolodiazepine Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
25717-85-5 |
|---|---|
Molecular Formula |
C6H9ClN4 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
6-chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H9ClN4/c7-5-2-1-3-6-8-9-10-11(6)4-5/h5H,1-4H2 |
InChI Key |
IJSYIKMNBJIQMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN2C(=NN=N2)C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


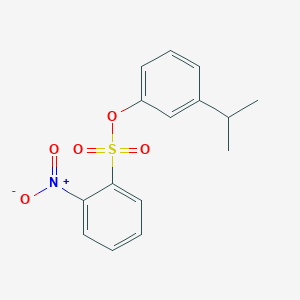
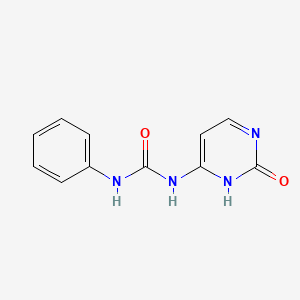
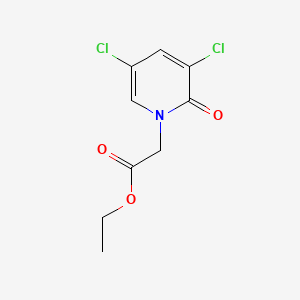


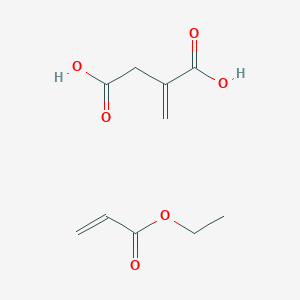
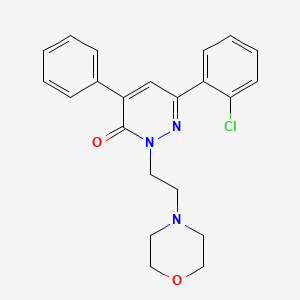
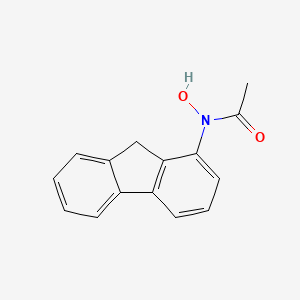
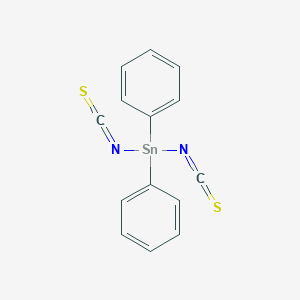
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
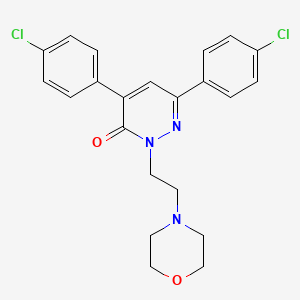
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
